molecular formula C20H19ClN2O3S B5224270 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide

Cat. No.: B5224270
M. Wt: 402.9 g/mol
InChI Key: HQVILNRRXZFYIY-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonyl chloride derivative from 4-chlorobenzenesulfonyl chloride. This intermediate is then reacted with ethylamine to form the sulfonamide. The final step involves coupling this intermediate with naphthalen-1-ylglycine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The naphthyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthyl group distinguishes it from other sulfonyl chlorophenyl compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-2-23(27(25,26)17-12-10-16(21)11-13-17)14-20(24)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVILNRRXZFYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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